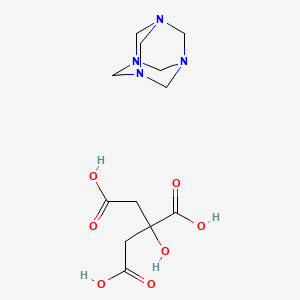
Hexamethylenetetramine citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylenetetramine citrate is a compound formed by the combination of hexamethylenetetramine and citric acidIt is a white crystalline compound highly soluble in water and polar organic solvents . Citric acid is a weak organic acid commonly found in citrus fruits. The combination of these two compounds results in this compound, which has various applications in different fields.
Vorbereitungsmethoden
Hexamethylenetetramine is prepared industrially by combining formaldehyde and ammonia. The reaction can be conducted in both gas phase and solution . The general reaction is as follows:
6CH2O+4NH3→(CH2)6N4+6H2O
For the preparation of hexamethylenetetramine citrate, hexamethylenetetramine is reacted with citric acid under controlled conditions. The reaction typically involves dissolving hexamethylenetetramine in water and then adding citric acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Hexamethylenetetramine undergoes various chemical reactions, including:
Oxidation: Hexamethylenetetramine can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form secondary amines.
Substitution: Hexamethylenetetramine can undergo N-alkylation reactions, where alkyl groups replace hydrogen atoms on the nitrogen atoms.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. Major products formed from these reactions include formaldehyde, secondary amines, and quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Hexamethylenetetramine citrate has a wide range of applications in scientific research, including:
Biology: Hexamethylenetetramine is used in the preparation of culture media for microbiological studies.
Medicine: It is used as a urinary antiseptic for the prophylaxis and treatment of urinary tract infections.
Industry: Hexamethylenetetramine is used in the production of plastics, pharmaceuticals, and rubber additives.
Wirkmechanismus
Hexamethylenetetramine exerts its effects through the hydrolysis of its structure in acidic environments, releasing formaldehyde. Formaldehyde is highly bactericidal and acts by denaturing proteins and nucleic acids, leading to the death of bacterial cells . The molecular targets and pathways involved include the disruption of bacterial cell walls and interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Hexamethylenetetramine citrate can be compared with other similar compounds, such as:
Methenamine hippurate: Used for the same medical purposes but combined with hippuric acid instead of citric acid.
Hexamine: Another name for hexamethylenetetramine, used in various industrial applications.
Urotropine: A trade name for hexamethylenetetramine, used in the production of explosives like RDX and HMX.
This compound is unique due to its combination with citric acid, which may enhance its solubility and effectiveness in certain applications.
Eigenschaften
CAS-Nummer |
34317-08-3 |
|---|---|
Molekularformel |
C12H20N4O7 |
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C6H8O7/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
UAMIYHCXAONPMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2CN3CN1CN(C2)C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)
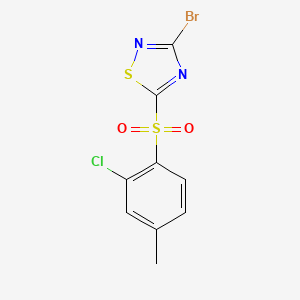
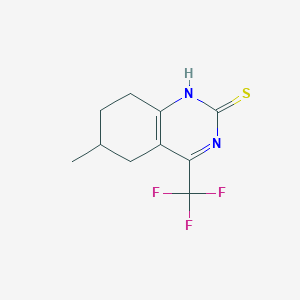
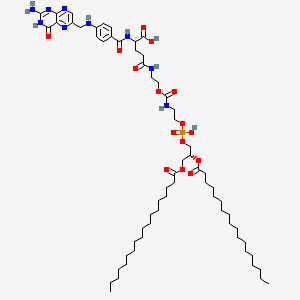
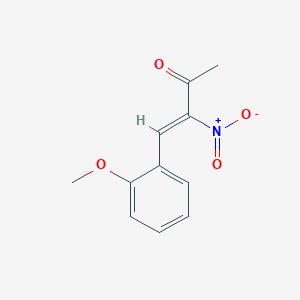
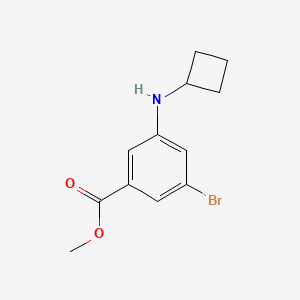
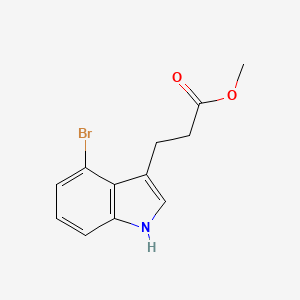
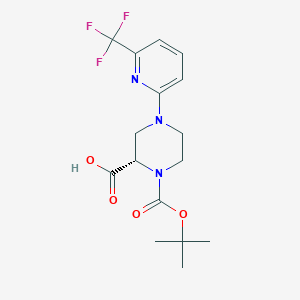
![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
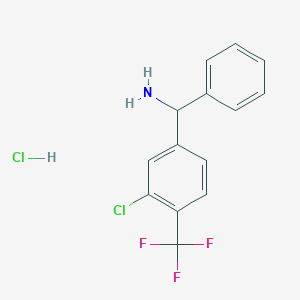
![(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13728711.png)
![6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one](/img/structure/B13728714.png)
![4-Bromo-7-methylisothiazolo[4,5-c]pyridine](/img/structure/B13728720.png)

